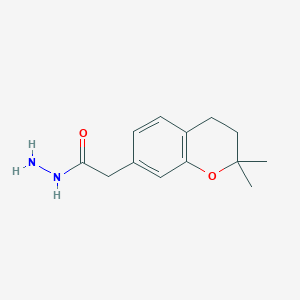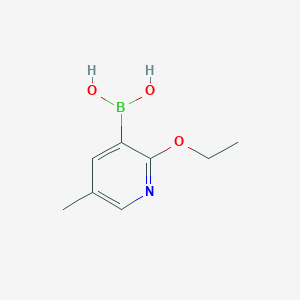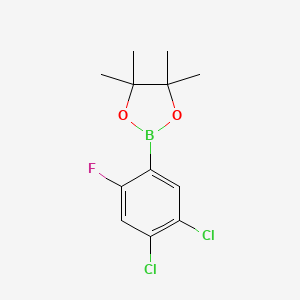
2-(4,5-二氯-2-氟苯基)-4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷
描述
2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCF-TMD) is a chemical compound that has been used in a variety of scientific research applications. It is a boron-containing compound that has unique properties that make it useful for a wide range of laboratory experiments. DCF-TMD has been used in a variety of biochemical and physiological experiments, as well as in research related to drug development.
科学研究应用
丝氨酸蛋白酶抑制剂的合成:Spencer 等人 (2002) 的一项研究描述了 2-巯基和 2-哌嗪基-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二恶杂硼环丁烷的合成及其对丝氨酸蛋白酶(包括凝血酶)的活性。这些化合物在药物化学中具有潜在应用 (Spencer 等,2002)。
含硼聚烯烃的合成:Das 等人 (2015) 合成了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二恶杂硼环丁烷衍生物,它们是硼封端聚烯烃的中间体。这些化合物在材料科学中具有应用,特别是在液晶显示技术新材料的开发中 (Das 等,2015)。
有机合成中的烯丙基化试剂:Ramachandran 和 Gagare (2010) 的一项研究重点关注了 1,3,2-二恶杂硼环丁烷衍生物在均烯丙基醇和胺的制备中作为烯丙基化试剂的用途,展示了它们在有机合成中的效用 (Ramachandran 和 Gagare,2010)。
硼酸酯中间体的晶体结构和 DFT 研究:Huang 等人 (2021) 对 3-氟-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷-2-基)苯甲酸甲酯和类似化合物进行了研究。这些硼酸酯中间体使用密度泛函理论 (DFT) 分析了它们的分子结构,提供了对其物理化学性质的见解 (Huang 等,2021)。
属性
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQYOJKCHQKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682347 | |
| Record name | 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1116681-96-9 | |
| Record name | 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
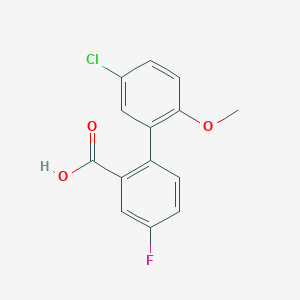
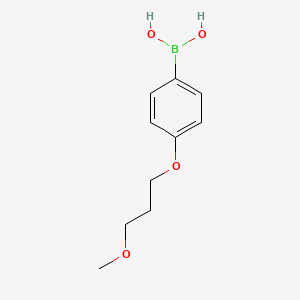
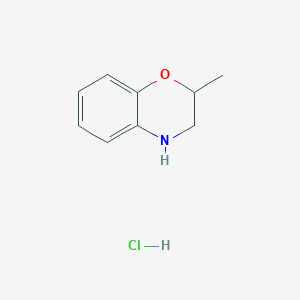
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
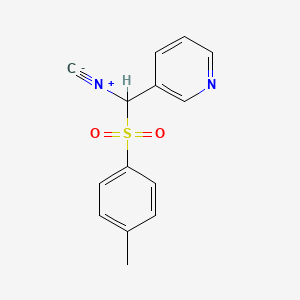
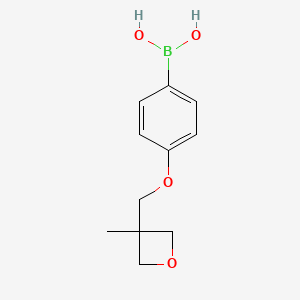
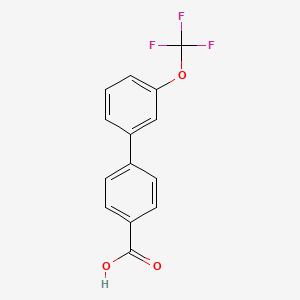
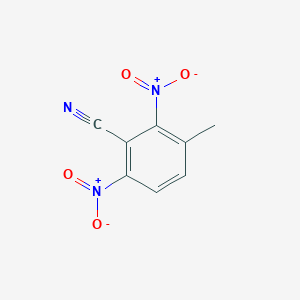
![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
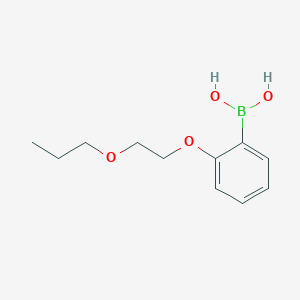
![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)
